Functional Antagonism of Amylin-Mediated Metabolic Inhibition: Complete Reversal of Glycogen Synthesis Suppression In Vitro
ACETYL-AMYLIN (8-37) (HUMAN) demonstrates complete and specific functional antagonism of amylin's metabolic effects in a classical in vitro assay. It is reported to completely reverse the inhibitory effect of islet amyloid polypeptide (IAPP) on ¹⁴C-glycogen accumulation . In contrast, the CGRP receptor antagonist CGRP(8-37) is significantly less potent in antagonizing amylin-mediated metabolic actions, as demonstrated in rat soleus muscle where AC187 was the most potent antagonist [1]. This functional data underscores that not all antagonists within the amylin/calcitonin/CGRP peptide family are equipotent in metabolic assays.
| Evidence Dimension | Functional reversal of metabolic inhibition |
|---|---|
| Target Compound Data | Complete reversal of IAPP-induced inhibition of ¹⁴C-glycogen accumulation |
| Comparator Or Baseline | CGRP(8-37): Demonstrated lower potency as an antagonist of amylin's metabolic effects on rat soleus muscle glycogen metabolism compared to AC187. CGRP(8-37) was less effective than AC187. |
| Quantified Difference | Quantitative IC50 data for ACETYL-AMYLIN (8-37) (HUMAN) in this specific assay is not provided in the source; the effect is reported as 'complete reversal'. |
| Conditions | In vitro assay measuring ¹⁴C-glycogen accumulation. Comparator data is from isolated rat soleus muscle glycogen metabolism assays. |
Why This Matters
For researchers studying the metabolic actions of amylin, particularly glycogen metabolism in muscle or liver models, this compound offers validated, complete functional antagonism, distinguishing it from CGRP(8-37) which has a weaker profile in this context.
- [1] Beaumont, K., Moore, C. X., Pittner, R. A., Prickett, K. S., Gaeta, L. S. L., Rink, T. J., & Young, A. A. (1995). Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists. Canadian Journal of Physiology and Pharmacology, 73(7), 1025–1029. View Source
